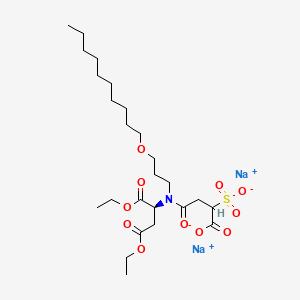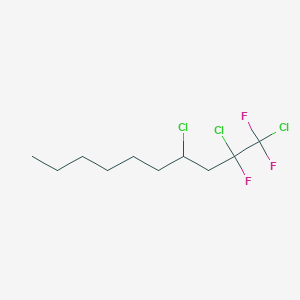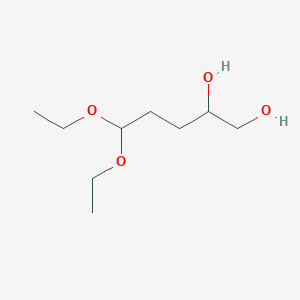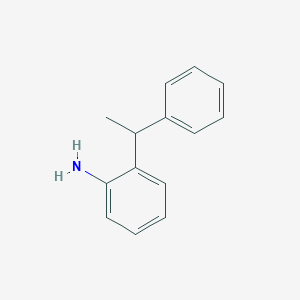
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ortho-hydroxybenzamide in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.
Mecanismo De Acción
The mechanism by which 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2H-3,1-Benzoxazine-1(4H)-acetamide: Lacks the 2-oxo group, which may affect its reactivity and applications.
Benzoxazoles: Similar ring structure but different functional groups, leading to distinct chemical properties.
Benzoxazines: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is unique due to the presence of both the benzoxazine ring and the 2-oxo group. This combination imparts specific chemical reactivity and potential for diverse applications that may not be shared by other similar compounds.
Propiedades
Número CAS |
35382-70-8 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(2-oxo-4H-3,1-benzoxazin-1-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)5-12-8-4-2-1-3-7(8)6-15-10(12)14/h1-4H,5-6H2,(H2,11,13) |
Clave InChI |
KSZRPRRQQJMVQN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C(=O)O1)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)


![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)


![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)

![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)




